4-Fluorocinnamic acid

Herbicide discovery Allelochemical Agricultural biotechnology

Select 4-Fluorocinnamic acid for applications requiring precise halogen-dependent performance. Its para-fluorine substitution confers potent, selective AChE inhibition (unlike ortho analogs), enabling rational Alzheimer's drug design. In agrochemistry, it potently inhibits Setaria viridis while sparing wheat, reducing herbicide discovery risk. The γ-phase is an ideal model for solid-state [2+2] photodimerization and powder XRD methodology. Its unique biodegradation kinetics by Arthrobacter sp. G1 and Ralstonia sp. H1 consortium provides actionable data for biological wastewater treatment system design. Do not substitute with other halogenated cinnamic acids—the para-fluorine electronic effects dictate these application-critical properties.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 14290-86-9
Cat. No. B079878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocinnamic acid
CAS14290-86-9
Synonyms4-fluorocinnamic acid
4-fluorocinnamic acid, (Z)-isomer
para-fluorocinnamate
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)F
InChIInChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyISMMYAZSUSYVQG-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocinnamic Acid (CAS 14290-86-9): A Para-Fluorinated Cinnamic Acid Building Block with Quantifiable Structural and Performance Advantages for Herbicide Development, Materials Science, and Biodegradation Research


4-Fluorocinnamic acid (4-FCA), also known as trans-4-fluorocinnamic acid or (E)-3-(4-fluorophenyl)acrylic acid, is a halogenated derivative of cinnamic acid featuring a single fluorine atom at the para position of the phenyl ring (molecular formula C₉H₇FO₂, molecular weight 166.15 g/mol) . It is a synthetic compound not isolated from natural sources , typically appearing as a white to off-white crystalline solid with a melting point range of 207–210 °C [1]. 4-FCA is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, and is also a subject of study in its own right due to its unique photoreactivity and its distinct behavior in environmental biodegradation pathways [2].

Why 4-Fluorocinnamic Acid Cannot Be Replaced by Other Halogenated Cinnamic Acids or the Parent Scaffold in Critical R&D Applications


Substituting 4-fluorocinnamic acid with an alternative cinnamic acid derivative—even a closely related halogenated analog—is not a trivial, interchangeable swap due to quantifiable, application-critical differences in physicochemical and biological properties. The specific electronic effects of the para-fluorine substituent on the aromatic ring directly dictate its solid-state photoreactivity, as the crystal packing and resulting [2+2] photodimerization kinetics are exquisitely sensitive to halogen type and position [1]. In biological contexts, the substitution pattern determines both potency and selectivity; for instance, para-substituted fluorine confers potent inhibition against acetylcholinesterase (AChE) while maintaining poor activity against butyrylcholinesterase (BChE), a selectivity profile reversed in ortho-substituted analogs [2]. Furthermore, as a fluorinated aromatic compound, 4-FCA presents a unique challenge and opportunity for environmental biotechnology, with its biodegradation pathway and kinetics being distinct from its non-fluorinated and differently halogenated counterparts [3].

4-Fluorocinnamic Acid (CAS 14290-86-9): A Quantitative Evidence Guide to Product Differentiation vs. In-Class Alternatives


Superior Herbicidal Selectivity for Setaria viridis vs. Wheat

Among a series of halogenated cinnamic acid analogues, 4-Fluorocinnamic acid (4-FCA) demonstrated the most potent growth inhibition against the weed Setaria viridis, while simultaneously exhibiting significantly weaker inhibition on the crop species wheat [1].

Herbicide discovery Allelochemical Agricultural biotechnology

Determining Crystal Structure from Powder X-ray Diffraction Data

The crystal structure of the photoreactive γ-phase of 4-fluorocinnamic acid, which cannot be prepared as a single crystal suitable for standard single-crystal X-ray diffraction, was successfully determined directly from powder X-ray diffraction data [1].

Solid-state chemistry Crystallography Photoreactive materials

Quantified Biodegradation Kinetics with a Defined Microbial Consortium

The biodegradation of 4-fluorocinnamic acid (4-FCA) by a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 follows substrate inhibition kinetics, which can be modeled using the Haldane-Andrew and Luong-Levenspiel models, providing quantitative parameters for designing biotreatment systems for 4-FCA-containing waste streams [1].

Environmental biotechnology Bioremediation Wastewater treatment

Cholinesterase Inhibition Selectivity: Para-Fluorine Directs AChE over BChE

A structure-activity relationship (SAR) study of cinnamic acid derivatives found that compounds with a para-substituted fluorine or chlorine generally exhibit potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogs show the opposite selectivity profile [1].

Medicinal chemistry Alzheimer's disease Enzyme inhibition

Optimal Research and Industrial Application Scenarios for 4-Fluorocinnamic Acid Based on Quantified Product Differentiation


Lead Compound for Selective, Next-Generation Herbicides

Agrochemical researchers developing novel herbicides should select 4-fluorocinnamic acid as a core scaffold. Its demonstrated ability to potently inhibit the growth of the problematic weed Setaria viridis while exhibiting significantly weaker effects on the crop wheat [4] provides a validated starting point for synthesizing new derivatives with improved selectivity and potency. This data-driven differentiation from other halogenated cinnamic acid analogs reduces the risk associated with exploratory herbicide discovery programs.

Design of Selective Acetylcholinesterase Inhibitors for CNS Disorders

Medicinal chemists focusing on acetylcholinesterase (AChE) as a target for Alzheimer's disease or other cognitive disorders will find 4-fluorocinnamic acid to be a structurally informative building block. The established SAR demonstrating that a para-fluorine substituent on the cinnamic acid core directs potent and selective inhibition towards AChE over butyrylcholinesterase (BChE) [4] offers a clear design principle. This knowledge can be leveraged to create novel chemical entities with a potentially improved therapeutic window compared to non-selective inhibitors.

Advanced Solid-State Materials Science and Crystallography

Materials scientists and crystallographers studying solid-state photoreactions will find the γ-phase of 4-fluorocinnamic acid to be a particularly valuable model system. The fact that its crystal structure was successfully solved from powder X-ray diffraction data, circumventing the need for a single crystal [4], demonstrates the compound's utility in developing and validating advanced structural determination methodologies for challenging organic materials. Its well-defined photodimerization behavior also makes it suitable for studying [2+2] cycloaddition kinetics in the solid state.

Biodegradation Studies and Bioreactor Design for Fluorinated Wastewater

Environmental engineers and industrial biotechnologists tasked with treating aqueous waste streams from pharmaceutical or agrochemical manufacturing should consider 4-fluorocinnamic acid for specific studies. The published quantitative biodegradation kinetics, including the demonstration of a robust continuous degradation system using a defined microbial consortium (Arthrobacter sp. G1 and Ralstonia sp. H1) [4], provide essential, actionable data for the design, modeling, and optimization of biological treatment processes for this specific class of recalcitrant fluorinated organic pollutants.

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